molecular formula C17H9Cl2N5O5 B7464581 N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide

Cat. No. B7464581
M. Wt: 434.2 g/mol
InChI Key: HEKKRKVYEHJTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. This compound belongs to the class of nitroaromatic compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to induce DNA damage, activate caspase-dependent apoptosis, and inhibit cell proliferation, migration, and invasion in cancer cells. Moreover, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide in lab experiments include its potent anticancer activity, selectivity for cancer cells, and minimal toxicity in normal cells. However, the limitations of using this compound include its low solubility in water and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide. Firstly, further optimization of its pharmacokinetic properties is needed to improve its efficacy in vivo. Secondly, the potential use of this compound in combination with other anticancer agents should be explored. Thirdly, the mechanism of action of this compound should be further elucidated to identify additional targets for cancer therapy. Finally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be investigated.
In conclusion, this compound has shown promising anticancer activity and minimal toxicity in normal cells. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anticancer agents and in other diseases.

Synthesis Methods

The synthesis of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide involves the reaction of 4,6-dichloro-2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form 4,6-dichloro-2-phenylpyrimidine-5-carbonyl chloride. This intermediate is then reacted with 3,5-dinitrobenzamide in the presence of a base to afford the final product.

Scientific Research Applications

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide has been extensively studied for its potential biological and pharmaceutical applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion in cancer cells.

properties

IUPAC Name

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N5O5/c18-14-13(15(19)22-16(21-14)9-4-2-1-3-5-9)20-17(25)10-6-11(23(26)27)8-12(7-10)24(28)29/h1-8H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKKRKVYEHJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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